molecular formula C9H10O3S B1337502 4-Methoxy-3-(methylthio)benzoic acid CAS No. 87346-53-0

4-Methoxy-3-(methylthio)benzoic acid

Cat. No. B1337502
M. Wt: 198.24 g/mol
InChI Key: IKLIRIKNLSNYOF-UHFFFAOYSA-N
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Patent
US07582660B2

Procedure details

Triphenylphosphine (20.5 g; 78.2 mmol) was introduced a little at a time into a solution of 5c (5.1 g; 18.3 mmol) in toluene (50 ml). The reaction mixture was stirred at room temperature for 4.5 h. The precipitate (triphenylphosphine oxide) was filtered off, and the yellow filtrate was extracted with 10% strength aqueous sodium hydroxide solution (4×). Dimethyl sulfate (2 ml) was added to the combined aqueous extract, and the reaction mixture was stirred at room temperature for 2 h. The precipitate obtained was dissolved by heating to reflux temperature. The clear solution was cooled and adjusted to pH 1 using 20% strength hydrochloric acid. The precipitate (7c) was filtered off, washed with H2O and dried under reduced pressure over CaCl2.
Quantity
20.5 g
Type
reactant
Reaction Step One
Name
5c
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Cl[S:21][C:22]1[CH:23]=[C:24]([CH:30]=[CH:31][C:32]=1[O:33][CH3:34])[C:25]([O:27]CC)=[O:26].Cl>C1(C)C=CC=CC=1>[CH3:34][O:33][C:32]1[CH:31]=[CH:30][C:24]([C:25]([OH:27])=[O:26])=[CH:23][C:22]=1[S:21][CH3:1]

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
5c
Quantity
5.1 g
Type
reactant
Smiles
ClSC=1C=C(C(=O)OCC)C=CC1OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate (triphenylphosphine oxide) was filtered off
EXTRACTION
Type
EXTRACTION
Details
the yellow filtrate was extracted with 10% strength aqueous sodium hydroxide solution (4×)
ADDITION
Type
ADDITION
Details
Dimethyl sulfate (2 ml) was added to the combined aqueous extract
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
The clear solution was cooled
FILTRATION
Type
FILTRATION
Details
The precipitate (7c) was filtered off
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under reduced pressure over CaCl2

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
Smiles
COC1=C(C=C(C(=O)O)C=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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